

Ac-VEID-AMC and its Link to Lamin A Cleavage: A Technical Guide

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Compound of Interest

Compound Name: Ac-VEID-AMC

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This technical guide provides an in-depth exploration of the fluorogenic peptide substrate **Ac-VEID-AMC**, its role as a tool for measuring caspase-6 activity, and its intrinsic link to the cleavage of lamin A, a critical event in apoptosis. This document details the underlying signaling pathways, experimental protocols, and quantitative data to support researchers in their study of caspase-6-mediated cellular processes.

Introduction: The Caspase-6, Lamin A, and Ac-VEID-AMC Axis

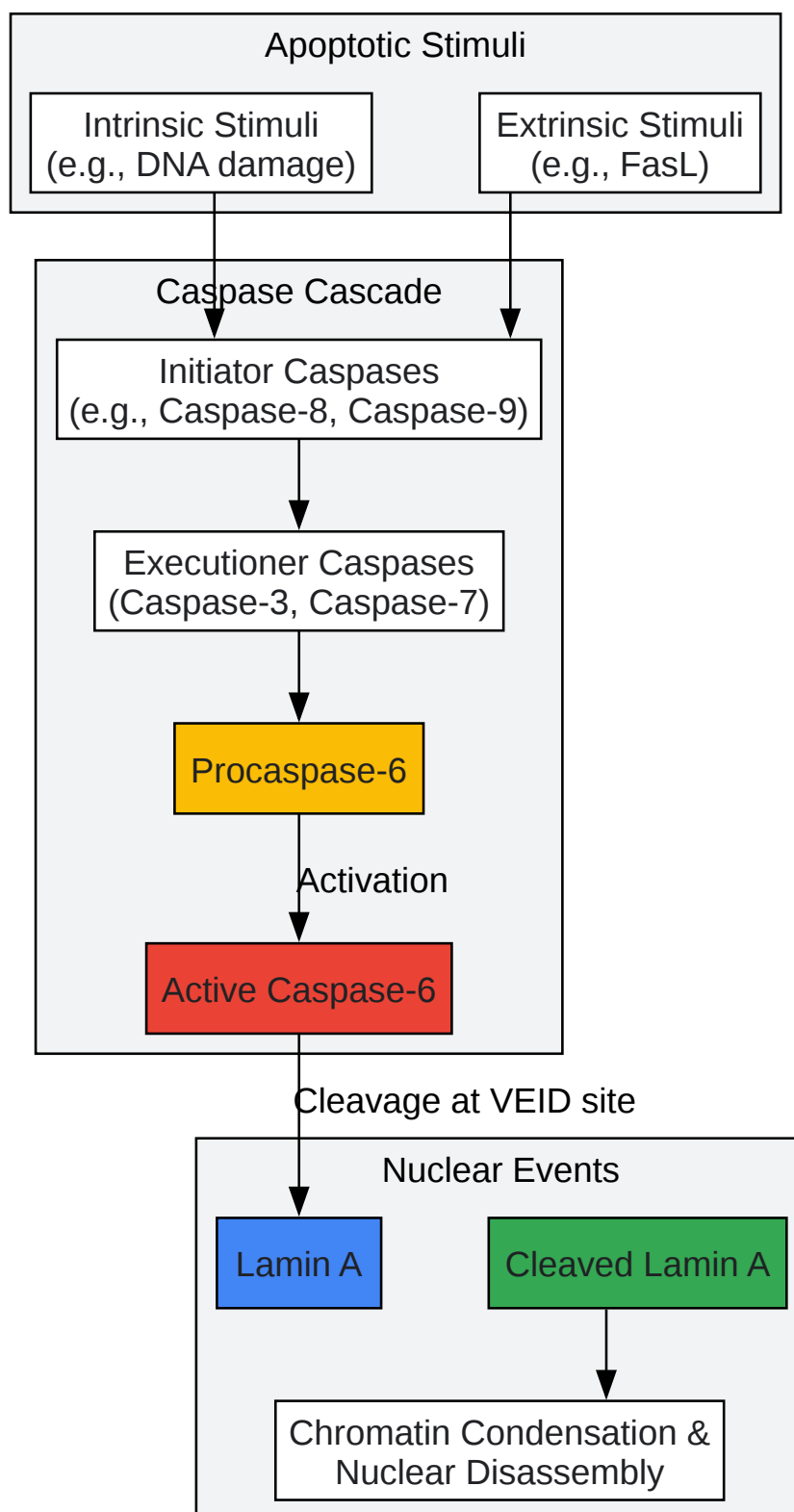
Caspase-6 is an executioner caspase that plays a crucial role in the apoptotic cascade.^[1] One of its key substrates is lamin A, a nuclear lamina protein essential for maintaining the structural integrity of the nucleus.^{[2][3]} The cleavage of lamin A by caspase-6 is a pivotal event during apoptosis, leading to chromatin condensation and nuclear disassembly.^{[2][4]}

The tetrapeptide sequence Val-Glu-Ile-Asp (VEID) is the recognition motif for caspase-6.^[5] The synthetic substrate, **Ac-VEID-AMC** (N-Acetyl-Val-Glu-Ile-Asp-7-amino-4-methylcoumarin), is a fluorogenic probe designed to measure caspase-6 activity.^[6] Upon cleavage by an active caspase-6 enzyme, the fluorescent 7-amino-4-methylcoumarin (AMC) group is released, producing a detectable signal.^[6]

While **Ac-VEID-AMC** is a valuable tool, it's important to note its specificity. Although preferentially cleaved by caspase-6, it can also be processed by other executioner caspases, such as caspase-3 and -7, particularly at higher concentrations.^{[7][8]} However, the cleavage of the full-length lamin A protein is considered a highly specific indicator of in vivo caspase-6 activity.^{[7][9]}

Signaling Pathway: Caspase-6 Activation and Lamin A Cleavage in Apoptosis

The activation of caspase-6 and subsequent cleavage of lamin A are integral steps in the apoptotic signaling pathway. The process is initiated by various intrinsic or extrinsic stimuli that lead to the activation of initiator caspases (e.g., caspase-8, caspase-9). These initiator caspases then activate executioner caspases, including caspase-3 and caspase-7, which in turn can activate procaspase-6. Once activated, caspase-6 targets specific cellular substrates, including lamin A. The cleavage of lamin A at the VEID sequence disrupts the nuclear lamina, contributing to the characteristic nuclear morphological changes observed in apoptosis, such as chromatin condensation and nuclear fragmentation.^{[2][10]}



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Caption: Caspase-6 activation and lamin A cleavage pathway in apoptosis.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of caspase-6 with Ac-VEID-based substrates and lamin A, as well as inhibitory constants for known caspase inhibitors.

Table 1: Kinetic Parameters for Caspase-6 Substrates

Substrate	Km	kcat	kcat/Km (M ⁻¹ s ⁻¹)	Reference
Ac-VEID-AFC	30.9 ± 2.2 μM	4.3 ± 0.12 s ⁻¹	139,200	[7]
Lamin A	14.11 ± 2.592 nM	0.057 ± 0.0025 s ⁻¹	4,055,043	[7]

Note: Ac-VEID-AFC (7-amino-4-trifluoromethylcoumarin) is a fluorogenic substrate with similar properties to **Ac-VEID-AMC**.

Table 2: IC50 Values of a Peptide-Derived Caspase Inhibitor

Inhibitor	Target Caspase	IC50 (nM)	Reference
Ac-VEID-CHO	Caspase-6	16.2	[11]
Ac-VEID-CHO	Caspase-3	13.6	[11]
Ac-VEID-CHO	Caspase-7	162.1	[11]

Experimental Protocols

This section provides a generalized methodology for measuring caspase-6 activity using **Ac-VEID-AMC** and for detecting lamin A cleavage.

Caspase-6 Activity Assay using Ac-VEID-AMC

This protocol describes a fluorometric assay to measure caspase-6 activity in cell lysates.

Materials:

- Cells of interest
- Lysis Buffer (e.g., 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT)[[6](#)]
- Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)[[7](#)]
- **Ac-VEID-AMC** substrate[[6](#)]
- 96-well black microplate
- Fluorometer with excitation/emission wavelengths of 360/440 nm[[6](#)]

Procedure:

- **Cell Lysis:** Induce apoptosis in your cell line of interest using a known stimulus (e.g., staurosporine). Prepare a control sample of non-treated cells. Harvest and wash the cells, then lyse them on ice using an appropriate lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
- **Assay Setup:** In a 96-well black microplate, add a defined amount of protein lysate (e.g., 50-100 μ g) to each well. Adjust the volume with assay buffer. Include wells with assay buffer only as a blank control.
- **Reaction Initiation:** Add **Ac-VEID-AMC** to each well to a final concentration of 50 μ M.[[12](#)]
- **Measurement:** Immediately place the plate in a fluorometer and measure the fluorescence intensity at an excitation wavelength of \sim 360 nm and an emission wavelength of \sim 440 nm.[[6](#)]
Take readings at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 60 minutes).
- **Data Analysis:** Subtract the blank reading from all measurements. Plot the fluorescence intensity versus time. The rate of the reaction (slope of the linear portion of the curve) is proportional to the caspase-6 activity in the sample.

Detection of Lamin A Cleavage by Western Blotting

This protocol outlines the detection of the cleaved lamin A fragment as a specific indicator of caspase-6 activity.

Materials:

- Treated and untreated cell pellets
- SDS-PAGE loading buffer
- SDS-PAGE gels and electrophoresis equipment
- Transfer buffer and Western blotting equipment
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody specific for cleaved lamin A (recognizing the neo-epitope generated after cleavage at Asp230)
- Primary antibody for total lamin A/C (as a loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

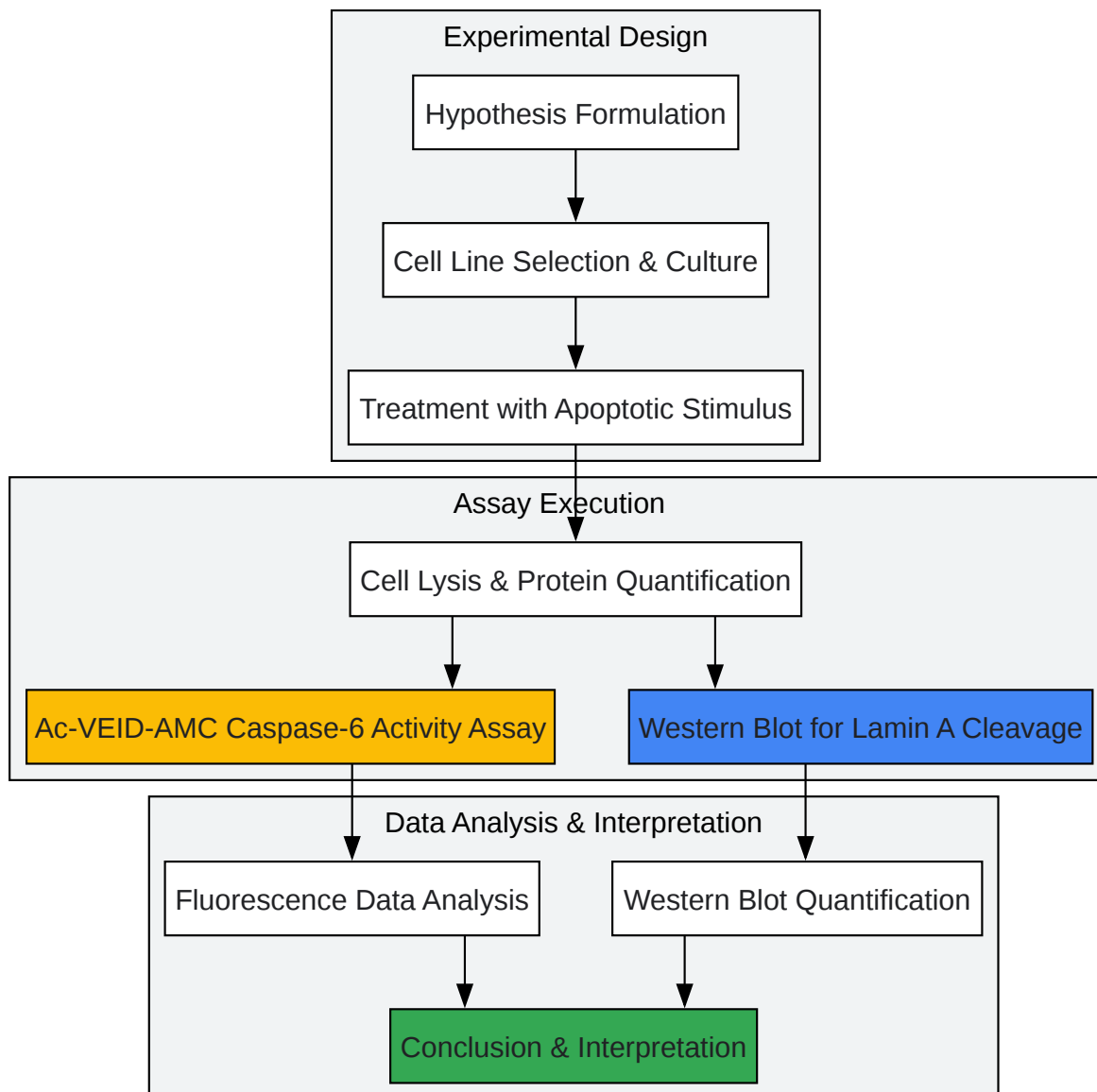
Procedure:

- **Sample Preparation:** Lyse cell pellets directly in SDS-PAGE loading buffer and heat to denature proteins.
- **Electrophoresis:** Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
- **Transfer:** Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- **Blocking:** Block the membrane with blocking buffer for at least 1 hour at room temperature.

- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody against cleaved lamin A overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane several times with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Washing:** Repeat the washing steps.
- **Detection:** Add the chemiluminescent substrate and capture the signal using an imaging system.
- **Stripping and Re-probing (Optional):** The membrane can be stripped and re-probed with an antibody against total lamin A/C to confirm equal protein loading.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the role of caspase-6 in a cellular process, from hypothesis to data analysis.



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Caption: General experimental workflow for studying caspase-6 activity.

Conclusion

The use of **Ac-VEID-AMC** as a fluorogenic substrate provides a convenient method for assessing caspase-6 activity in vitro. However, for more definitive conclusions about the specific role of caspase-6 in cellular processes, it is highly recommended to complement these activity assays with the detection of endogenous substrate cleavage, with lamin A being a prime and specific target. This integrated approach, combining enzymatic assays with the analysis of specific protein cleavage events, offers a robust strategy for researchers and drug development professionals investigating the intricate roles of caspase-6 in health and disease.

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